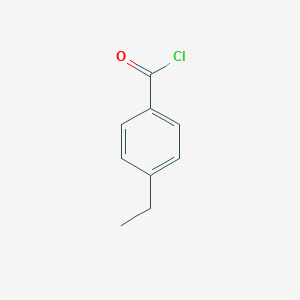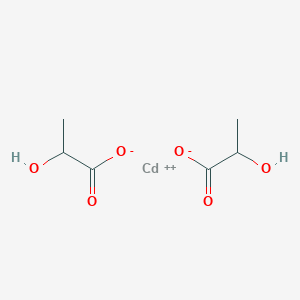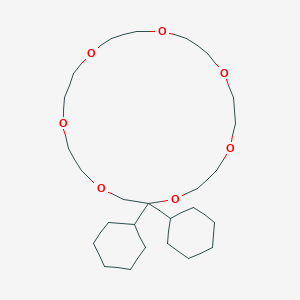
Dicyclohexyl 21-crown-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl 21-crown-7 is a macrocyclic compound belonging to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their cyclic structure containing multiple ether groups. This compound, specifically, has a unique structure that allows it to selectively bind with certain metal ions, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl 21-crown-7 typically involves the cyclization of appropriate diols with dihalides under basic conditions. One common method involves the reaction of dicyclohexyl diol with a dihalide such as dichlorotriglycol in the presence of a strong base like sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like n-butanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dicyclohexyl 21-crown-7 undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal cations such as sodium, potassium, and cesium. .
Substitution Reactions: The ether groups in the crown ether can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Thermal Decomposition: The compound can undergo thermal decomposition, especially when complexed with metal halides.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: n-Butanol, acetonitrile.
Temperature: Reflux conditions (typically around 110°C).
Major Products:
Metal Complexes: Stable complexes with metal cations.
Substituted Derivatives: Various substituted crown ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
Dicyclohexyl 21-crown-7 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the separation of metal ions.
Biology: Studied for its potential in drug delivery systems due to its ability to form stable complexes with biologically relevant cations.
Medicine: Investigated for its role in enhancing the solubility and stability of certain pharmaceutical compounds.
Industry: Utilized in the purification of metals and in the synthesis of high-purity chemicals
Mecanismo De Acción
The mechanism of action of dicyclohexyl 21-crown-7 primarily involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring structure. This complexation is driven by the electrostatic attraction between the negatively charged oxygen atoms and the positively charged metal cations. The stability and selectivity of these complexes depend on the size and charge of the cations as well as the conformational flexibility of the crown ether .
Comparación Con Compuestos Similares
21-Crown-7: Similar in structure but without the cyclohexyl groups.
Dibenzo-21-crown-7: Contains benzene rings instead of cyclohexyl groups.
Dicyclohexano-18-crown-6: A smaller crown ether with six ether oxygen atoms.
Uniqueness: Dicyclohexyl 21-crown-7 is unique due to its ability to form highly stable complexes with larger cations like cesium. The presence of cyclohexyl groups enhances its hydrophobicity and alters its solubility properties, making it suitable for specific applications where other crown ethers may not be as effective .
Propiedades
Número CAS |
17455-21-9 |
|---|---|
Fórmula molecular |
C22H40O7 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosane |
InChI |
InChI=1S/C22H40O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h19-22H,1-18H2 |
Clave InChI |
IWFZLIOEAYLIQY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(COCCOCCOCCOCCOCCOCCO2)C3CCCCC3 |
SMILES canónico |
C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCO2 |
Key on ui other cas no. |
17455-21-9 |
Sinónimos |
Dicyclohexano-21-crown-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2E,4E)-hexa-2,4-dienyl] butanoate](/img/structure/B99588.png)
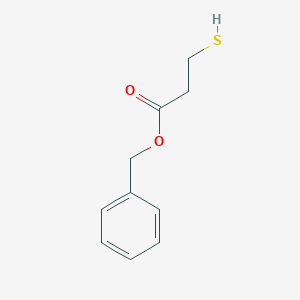
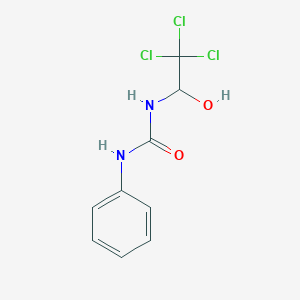
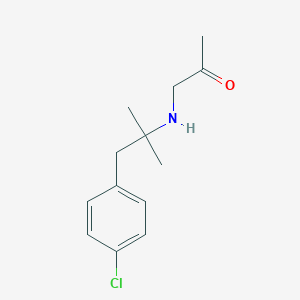
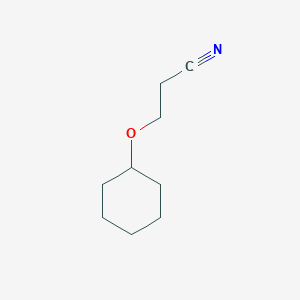
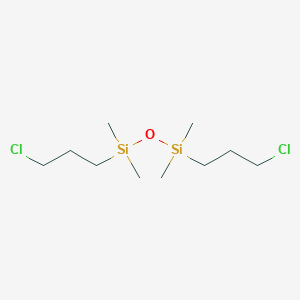
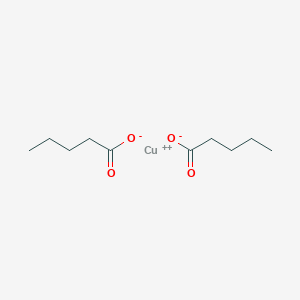
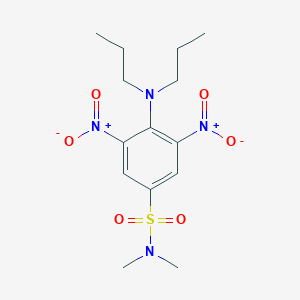
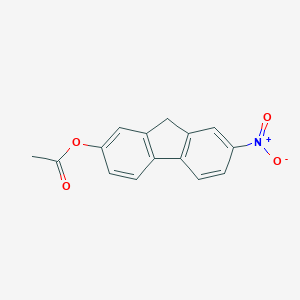
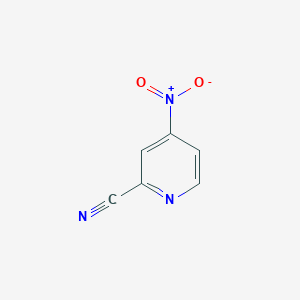
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
